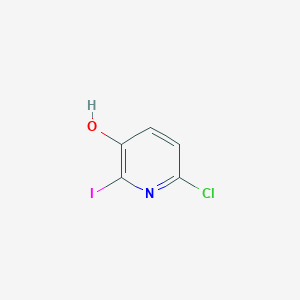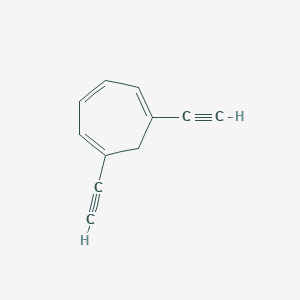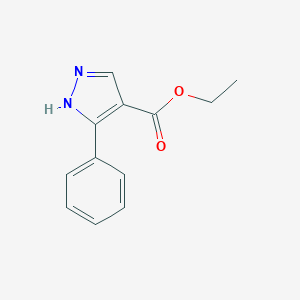
Ac-DEVD-AMC
Vue d'ensemble
Description
1,3-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (1,3-DPPE) is a form of Phosphatidylethanolamine (PE) which is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol. PE is one of the major components of cell membranes in bacteria and in nervous system.
Ac-DEVD-AMC is a fluorogenic substrate that can be cleaved specifically by caspase-3. Caspase activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm.
Applications De Recherche Scientifique
Substrat Fluorogénique de la Caspase-3
Ac-DEVD-AMC est un substrat fluorogénique tétrapeptidique synthétique pour la Caspase-3 . La séquence peptidique est basée sur le site de clivage de la PARP en Asp-216 pour la caspase-3 . Il est utilisé pour mesurer en continu l'activité de la caspase-3 dans les extraits cellulaires, à l'aide d'un fluoromètre ou d'un lecteur de microplaques à fluorescence .
Recherche sur l'Apoptose
Le substrat this compound est utilisé dans la recherche sur l'apoptose. Il est clivé par le lysat cellulaire apoptotique mais pas par le lysat non apoptotique . Cela en fait un outil précieux pour étudier les mécanismes de l'apoptose et le rôle de la caspase-3 dans ce processus.
Dosage de la Protéase
This compound est utilisé dans les dosages de protéase . Lorsque this compound est traité avec de la Caspase-3 pure et active ou des lysats de cellules apoptotiques, AMC est libéré . La libération de AMC peut être surveillée dans un spectrofluoromètre à une longueur d'onde d'excitation de 380 nm et une plage de longueurs d'onde d'émission de 430-460 nm .
Recherche sur le Cancer
En recherche sur le cancer, this compound est utilisé pour étudier le rôle de la caspase-3 dans la mort cellulaire cancéreuse . Il peut aider les chercheurs à comprendre comment les cellules cancéreuses échappent à l'apoptose et à développer des stratégies pour induire l'apoptose dans les cellules cancéreuses.
Découverte de Médicaments
This compound est utilisé dans la découverte de médicaments comme un outil pour cribler les médicaments potentiels qui peuvent induire l'apoptose dans les cellules cancéreuses
Mécanisme D'action
Target of Action
Ac-DEVD-AMC is a fluorogenic substrate primarily for caspase-3 and caspase-7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
The compound interacts with its targets (caspase-3 and caspase-7) through a process of hydrolysis . When this compound is treated with cell lysate, it releases 7-amino-4-methylcoumarin (AMC) . This release of AMC is a result of the cleavage of this compound by caspase-3 .
Biochemical Pathways
The action of this compound is involved in the biochemical pathway of apoptosis. Caspase-3, one of the key executors of apoptosis, cleaves many key cellular proteins . The cleavage of this compound by caspase-3 can be seen as a part of the larger process of apoptosis where various cellular components are broken down.
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The cleavage of this compound by caspase-3 results in the release of AMC, which can be detected using fluorescence techniques . The fluorescence detection serves as an indicator of caspase-3 activity and thus, the level of apoptosis in the cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of the enzymatic cleavage of this compound . Furthermore, the compound should be stored at -20°C and away from light to maintain its stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ac-DEVD-AMC interacts with caspase-3 and caspase-7, both of which are enzymes that play crucial roles in the process of apoptosis . When this compound is treated with cell lysate, it releases amino-4-methylcoumarin (AMC) for fluorescence detection . The excitation wavelength for this process is 380 nm, and the emission wavelength is 460 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in detecting caspase-3 activity. Caspase-3 is an executioner caspase that plays a central role in the process of apoptosis . By measuring the activity of caspase-3, researchers can gain insights into the progression of apoptosis in various types of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-3 or caspase-7 . When these enzymes cleave this compound, it releases AMC, which can then be detected by fluorescence . This allows researchers to quantify the activity of caspase-3 and caspase-7 in cell lysates .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed over time in laboratory settings. For instance, the release of AMC following the cleavage of this compound by caspase-3 can be monitored over time to study the progression of apoptosis .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the process of apoptosis. Caspase-3, the main enzyme that interacts with this compound, plays a key role in the execution phase of apoptosis .
Transport and Distribution
Given its role as a substrate for caspase-3, it is likely that it is distributed wherever caspase-3 is present within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever caspase-3 is present within the cell. Caspase-3 is typically found throughout the cytoplasm and in the nucleus . Therefore, this compound could potentially be localized in these same areas within the cell .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSTTDFHZHSCA-RNVDEAKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ac-DEVD-AMC interact with caspase-3?
A1: this compound acts as a substrate for caspase-3. The enzyme recognizes and cleaves the peptide sequence DEVD (Asp-Glu-Val-Asp) within this compound. [, , , ]
Q2: What are the downstream effects of this compound cleavage by caspase-3?
A2: Upon cleavage by caspase-3, the AMC (7-amino-4-methylcoumarin) moiety is released. This free AMC exhibits fluorescence, allowing for the detection and quantification of caspase-3 activity. [, , , ] Increased fluorescence indicates higher caspase-3 activity, which is often associated with apoptosis. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C26H34N6O11. Its molecular weight is 606.58 g/mol. You can confirm this information through chemical databases such as PubChem or ChemSpider.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't provided in the research papers, it's known that this compound exhibits fluorescence upon cleavage by caspase-3. The free AMC has an excitation wavelength around 360 nm and an emission wavelength around 460 nm.
Q5: Is this compound compatible with common cell culture media?
A5: While the provided research doesn't explicitly discuss media compatibility, this compound is routinely used in cell-based assays. This suggests compatibility with standard cell culture media, but it's always recommended to perform appropriate controls.
Q6: What is the reaction mechanism of this compound cleavage by caspase-3?
A6: Caspase-3, a cysteine protease, uses a catalytic cysteine residue to attack the carbonyl carbon of the aspartic acid residue within the DEVD sequence of this compound. This leads to peptide bond hydrolysis and release of the fluorescent AMC.
Q7: How specific is this compound for caspase-3?
A7: While this compound is considered a preferred substrate for caspase-3, research suggests it can be cleaved by other caspase-3-like proteases, like caspase-7. Therefore, using it in conjunction with specific inhibitors is crucial for accurate interpretation of results. []
Q8: Can you provide examples of this compound applications from the research papers?
A8: Certainly. Researchers used this compound to:
- Investigate the role of caspases in hypoxia-induced cell death: [] Researchers measured this compound cleavage to assess caspase activity in rat renal proximal tubules subjected to hypoxia.
- Study the protective effects of bilobalide against oxidative stress: [, ] this compound cleavage was measured to assess caspase-3 activity in PC12 cells exposed to reactive oxygen species, with and without bilobalide pretreatment.
- Evaluate the apoptotic activity of a fungal lectin: [] Researchers used this compound to demonstrate caspase-7 mediated apoptosis in MCF-7 cells treated with a lectin isolated from an endophytic fungus.
Q9: How do structural modifications of this compound affect its activity and selectivity?
A9: While the provided research doesn't delve into specific SAR studies, it's known that modifications to the DEVD sequence can alter substrate specificity for different caspases. For instance, Ac-YVAD-AMC is considered a more selective substrate for caspase-1. [, ]
Q10: What are some examples of cell-based assays using this compound from the research?
A10: Several studies utilized this compound in cell-based assays to:
- Assess apoptosis induction by 5-aminolevulinic acid-mediated photodynamic therapy in Jurkat cells []
- Determine the effect of hypoxic preconditioning on neural cell apoptosis in a rat cerebral ischemia-reperfusion model. []
- Investigate the role of dopamine in rotenone-induced apoptosis in PC12 cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B60930.png)
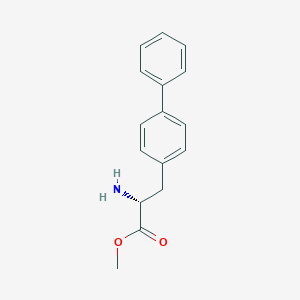
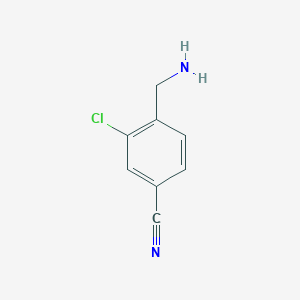

![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
